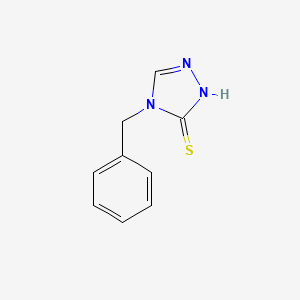

4-benzyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound 4-benzyl-4H-1,2,4-triazole-3-thiol is 191.05171847 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-benzyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c13-9-11-10-7-12(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEDHVIMYFBPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-benzyl-4H-1,2,4-triazole-3-thiol: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to the structure of numerous therapeutic agents.[3] Among the diverse derivatives, those featuring a thiol group, specifically the 1,2,4-triazole-3-thiols, have garnered significant attention for their versatile biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The presence of the thiol moiety provides a reactive handle for further molecular elaboration, enabling the creation of extensive compound libraries for drug discovery programs. This guide focuses on a specific, yet highly representative member of this class: 4-benzyl-4H-1,2,4-triazole-3-thiol. We will provide a detailed exploration of its structure, nomenclature, and synthetic methodologies, offering insights valuable to researchers in the field of drug design and development.

Part 1: Molecular Structure and Nomenclature

A thorough understanding of the molecular architecture and systematic naming of 4-benzyl-4H-1,2,4-triazole-3-thiol is paramount for unambiguous scientific communication.

Core Structure and Key Functional Groups

The molecule is built upon a 4H-1,2,4-triazole ring, a five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4. The key substituents that define its identity are:

-

A benzyl group (a phenyl ring attached to a methylene bridge, -CH₂-Ph) at the N4 position of the triazole ring.

-

A thiol group (-SH) at the C3 position of the triazole ring.

The presence of these functional groups dictates the molecule's physicochemical properties and its potential for chemical modifications. The aromatic nature of the triazole and benzyl rings contributes to the molecule's stability and influences its interaction with biological targets.

Thiol-Thione Tautomerism

A critical structural feature of 3-mercapto-1,2,4-triazoles is the existence of thiol-thione tautomerism.[4][5] This phenomenon involves the migration of a proton between the sulfur atom and a nitrogen atom in the triazole ring. Consequently, 4-benzyl-4H-1,2,4-triazole-3-thiol can exist in equilibrium with its tautomeric form, 4-benzyl-1,2-dihydro-3H-1,2,4-triazole-3-thione.

Caption: Thiol-Thione Tautomerism in 4-benzyl-4H-1,2,4-triazole-3-thiol.

Spectroscopic evidence, particularly from IR and NMR, can help elucidate the predominant tautomeric form in a given state (solid or in solution).[4] The thione form is often favored in the solid state. This tautomerism is a crucial consideration in its reactivity and biological activity, as the two forms may exhibit different binding affinities to target proteins.

IUPAC Nomenclature and Synonyms

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 4-benzyl-4H-1,2,4-triazole-3-thiol . The tautomeric thione form is named 4-benzyl-1,2-dihydro-3H-1,2,4-triazole-3-thione .

In scientific literature and chemical databases, several synonyms may be encountered. It is important to recognize these to ensure comprehensive literature searches.

| Nomenclature Type | Name |

| IUPAC Name (Thiol) | 4-benzyl-4H-1,2,4-triazole-3-thiol |

| IUPAC Name (Thione) | 4-benzyl-1,2-dihydro-3H-1,2,4-triazole-3-thione |

| Alternative Name | 4-benzyl-3-mercapto-4H-1,2,4-triazole |

| CAS Registry Number | 21358-12-3 (for the 4-allyl derivative, illustrating a related structure) |

Note: A specific CAS number for the title compound was not definitively identified in the initial search; related structures are cited for context.

Part 2: Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established, typically involving the cyclization of thiosemicarbazide precursors.[1][6] The following section outlines a representative synthetic protocol and methods for structural confirmation.

General Synthetic Pathway

A common and effective method for the synthesis of 4-substituted-5-substituted-4H-1,2,4-triazole-3-thiols involves the alkaline cyclization of a 1-acyl-4-substituted-thiosemicarbazide.[1][2] For the target molecule, the synthesis would logically proceed through the following steps:

Caption: General synthetic workflow for 4-benzyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][6]

Step 1: Synthesis of 1-Acyl-4-benzyl-thiosemicarbazide

-

To a solution of the appropriate acid hydrazide (1 equivalent) in a suitable solvent such as ethanol, add benzyl isothiocyanate (1 equivalent).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide backbone.

Step 2: Cyclization to 4-benzyl-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-acyl-4-benzyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8%).[1]

-

Reflux the mixture for 6-8 hours. The reaction should be monitored by TLC.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of 5-6.[1]

-

The precipitated product, 4-benzyl-4H-1,2,4-triazole-3-thiol, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure compound.

Causality: The strong base (NaOH) promotes the intramolecular cyclization of the thiosemicarbazide via dehydration, leading to the formation of the stable 1,2,4-triazole ring. Acidification is necessary to protonate the resulting thiolate salt and precipitate the neutral thiol product.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 4-benzyl-4H-1,2,4-triazole-3-thiol should be confirmed using a combination of physical and spectroscopic methods.

| Property | Expected Observation |

| Appearance | White to off-white solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. |

Spectroscopic Data (Representative for 4,5-disubstituted-1,2,4-triazole-3-thiols):

-

Infrared (IR) Spectroscopy:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Signals corresponding to the aromatic carbons of the benzyl group.

-

A signal for the methylene carbon (-CH₂-).

-

Signals for the carbons of the triazole ring, with the C=S carbon appearing significantly downfield.

-

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₃N₃S (for a 5-phenyl substituted analog) would be observed.[8]

Part 3: Applications in Drug Discovery and Development

The 4-benzyl-4H-1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The benzyl group can be readily modified to explore structure-activity relationships (SAR), while the thiol group serves as a versatile handle for further chemical transformations, such as S-alkylation, to generate novel compounds.

Caption: Logical relationship of the scaffold to its potential applications.

Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have demonstrated a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The triazole ring is a key component of several antifungal drugs (e.g., fluconazole). The thiol-containing derivatives often exhibit potent activity against various bacterial and fungal strains.[1][9]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.[1]

-

Anti-inflammatory and Analgesic Activity: This class of compounds has been investigated for its potential to alleviate inflammation and pain.[2]

-

Antiviral and Anticonvulsant Activity: The versatility of the triazole scaffold extends to potential applications in treating viral infections and neurological disorders.[6]

The biological activity is significantly influenced by the nature of the substituents at the N4 and C5 positions, affecting properties such as lipophilicity and steric interactions with biological targets.[1]

Conclusion

4-benzyl-4H-1,2,4-triazole-3-thiol represents a valuable and versatile chemical entity for researchers in drug discovery. Its well-defined structure, characterized by the key features of a benzyl group, a triazole core, and a reactive thiol moiety capable of tautomerism, provides a solid foundation for the design of novel therapeutic agents. The synthetic routes to this and related compounds are robust and allow for extensive derivatization. The proven track record of the 1,2,4-triazole-3-thiol scaffold in exhibiting a wide array of biological activities underscores its continued importance and potential for the development of future medicines. This guide provides a comprehensive overview to aid scientists and professionals in their research and development endeavors with this promising class of molecules.

References

-

International Journal of Pharmaceutical Erudition. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available from: [Link]

-

PubChem. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

SpectraBase. 4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol - Optional[1H NMR] - Spectrum. Available from: [Link]

-

MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

PMC. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

PubChem. 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

PubChemLite. 4-benzyl-5-methyl-4h-1,2,4-triazole-3-thiol. Available from: [Link]

-

Pharmacia. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

-

ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

Istanbul University Press. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-

Academia.edu. Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl- 4H-[10][11]-triazole-3-thiol. Available from: [Link]

-

The International Journal of Engineering and Science (IJES). Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]

-

ResearchGate. S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes. Available from: [Link]

-

SpectraBase. 5-(4-Chloro-benzyl)-4-(2-methoxy-phenyl)-4H-[10][11]triazole-3-thiol - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubChemLite. 4-benzyl-5-cyclopropyl-4h-1,2,4-triazole-3-thiol. Available from: [Link]

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

PubChem. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available from: [Link]

-

Zaporizhzhia State Medical and Pharmaceutical University. 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Available from: [Link]

-

PubChemLite. 5-benzyl-4-phenyl-4h-1,2,4-triazole-3-thiol. Available from: [Link]

-

National Chemical Laboratory, Pune, India. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. ijsr.net [ijsr.net]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 5-benzyl-4-phenyl-4h-1,2,4-triazole-3-thiol (C15H13N3S) [pubchemlite.lcsb.uni.lu]

- 9. Istanbul University Press [iupress.istanbul.edu.tr]

- 10. nepjol.info [nepjol.info]

- 11. spectrabase.com [spectrabase.com]

Spectroscopic data (NMR, IR, Mass) for 4-benzyl-4H-1,2,4-triazole-3-thiol.

[1]

Executive Summary

This technical guide provides an in-depth spectroscopic characterization of 4-benzyl-4H-1,2,4-triazole-3-thiol , a critical heterocyclic scaffold in medicinal chemistry.[1] Widely utilized as a pharmacophore for antimicrobial, anticancer, and anti-inflammatory agents, this compound exhibits significant thione-thiol tautomerism that complicates spectral interpretation. This guide synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to provide a definitive reference for researchers, resolving common ambiguities regarding its solution-phase and solid-state structures.

Chemical Identity & Tautomerism

The structural integrity of 4-benzyl-4H-1,2,4-triazole-3-thiol is defined by a dynamic equilibrium between the thione (1H) and thiol (SH) forms.[1] Understanding this equilibrium is prerequisite to accurate spectral assignment.[1]

-

Solid State: Exists predominantly as the thione (4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione).[1]

-

Solution Phase (Polar Solvents like DMSO): The equilibrium heavily favors the thione form, stabilized by intermolecular hydrogen bonding.

-

Solution Phase (Non-polar Solvents): A minor population of the thiol form may be observable, though rapid exchange often broadens proton signals.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer responsible for the dual spectral signatures often observed in this class of compounds.

Caption: Equilibrium between the thione (left) and thiol (right) tautomers. The thione form is thermodynamically favored in polar media.[1]

Synthesis & Preparation

To contextualize the spectroscopic impurities often found in crude samples, we outline the standard synthetic route. This pathway typically involves the cyclization of a thiosemicarbazide intermediate.[1][2]

Synthesis Workflow

Caption: Step-wise synthesis from benzylamine to the triazole scaffold. The cyclization step is critical for ring formation.[1]

Experimental Protocol (Self-Validating)

Reagents: 4-Benzylthiosemicarbazide (1.0 eq), Formic Acid (Excess).

-

Dissolution: Suspend 4-benzylthiosemicarbazide in 85% formic acid (10 mL/g).

-

Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Validation: Monitor TLC (Mobile phase: CHCl3/MeOH 9:1) for the disappearance of the starting material (

) and appearance of the product ( -

Precipitation: Cool the reaction mixture to room temperature and pour onto crushed ice. The product will precipitate as a white/off-white solid.[1]

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (1:1).

-

Yield: Typically 70–85%.[1] Melting Point: 160–162 °C (Lit.[1] value).

Spectroscopic Analysis

A. Infrared (IR) Spectroscopy

The IR spectrum provides the first evidence of the thione-thiol equilibrium.[1] In the solid state (KBr pellet), the thione character dominates.

| Functional Group | Frequency ( | Intensity | Assignment / Notes |

| N-H Stretch | 3100 – 3400 | Medium, Broad | Indicates Thione form (N-H).[1] Often overlaps with aromatic C-H.[1] |

| C-H (Aromatic) | 3030 – 3080 | Weak | Benzyl and Triazole ring C-H stretches.[1] |

| S-H Stretch | 2550 – 2600 | Weak / Absent | Diagnostic: Presence indicates Thiol form.[1] Often invisible in solid state.[1] |

| C=N Stretch | 1590 – 1620 | Strong | Triazole ring breathing mode.[1] |

| C=S Stretch | 1240 – 1280 | Strong | Diagnostic: Confirms Thione form.[1] |

| C-N Stretch | 1150 – 1180 | Medium | N-N-C skeletal vibration.[1] |

Expert Insight: If a sharp band appears at ~2560 cm

B. Nuclear Magnetic Resonance (NMR)

NMR data is presented for DMSO-d6 , the standard solvent for this class due to solubility and its ability to stabilize the thione form.[1]

H NMR (400 MHz, DMSO-d6)

| Proton ( | Multiplicity | Integration | Assignment | Structural Context |

| 13.60 – 13.90 | Broad Singlet | 1H | SH / NH | Exchangeable proton.[1] Extremely broad due to tautomerism.[1] |

| 8.55 – 8.70 | Singlet | 1H | C5-H | The triazole ring proton.[1] Highly deshielded by adjacent Nitrogens.[1] |

| 7.25 – 7.40 | Multiplet | 5H | Ar-H | Phenyl protons of the benzyl group.[1] |

| 5.20 – 5.35 | Singlet | 2H | N-CH | Benzylic methylene.[1] Chemical shift confirms N-alkylation.[1] |

Critical Validation:

-

The C5-H Singlet: This peak is the "fingerprint" of the 1,2,4-triazole core.[1] If this peak is split or absent, the ring closure failed.

-

The SH/NH Signal: This peak may disappear in the presence of D

O exchange.[1] Its chemical shift (>13 ppm) is characteristic of a thioamide-like proton.[1]

C NMR (100 MHz, DMSO-d6)

| Carbon ( | Assignment | Interpretation |

| 166.5 – 168.0 | C3 (C=S) | Most deshielded carbon.[1] confirms the thione/thiol carbon.[1][3] |

| 143.5 – 145.0 | C5 (C=N) | The other ring carbon.[1] |

| 136.0 – 137.0 | Ar-C (Ipso) | Quaternary carbon of the phenyl ring.[1] |

| 128.5 – 129.0 | Ar-C (Meta) | Phenyl ring carbons.[1] |

| 127.5 – 128.0 | Ar-C (Para) | Phenyl ring carbons.[1] |

| 127.0 – 127.5 | Ar-C (Ortho) | Phenyl ring carbons.[1] |

| 46.0 – 48.0 | N-CH | Benzylic carbon.[1] |

C. Mass Spectrometry (MS)

Mass spectrometry analysis (ESI or EI) typically reveals the molecular ion and a characteristic fragmentation pattern involving the cleavage of the benzyl group.[1]

-

Molecular Ion (M+): m/z ~191 (Calculated MW: 191.25)

-

Base Peak: Often m/z 91 (Tropylium ion, Benzyl cation).

Fragmentation Pathway[1]

Caption: Primary fragmentation pathways observed in ESI-MS. The formation of the stable tropylium ion (m/z 91) is dominant.

References

-

Synthesis and Pharmacological Screening: Title: Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.[2][4][5] Source: Der Pharma Chemica, 2010. URL:[Link]

-

Spectroscopic Data of Analogs: Title: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Source: Molecules (MDPI), 2004. URL:[Link][1]

-

Tautomerism Studies: Title: The study of thione-thiol tautomerism of 1,2,4-triazole-3-thiones.[1][3] Source: Journal of Chemical and Pharmaceutical Research.[1] URL:[Link]

-

Compound Registry: Title: 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Related Derivative Data).[1][6][7] Source: PubChem.[1][6] URL:[Link][1]

Sources

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jocpr.com [jocpr.com]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C9H10N4S | CID 767235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the thione-thiol tautomerism in 1,2,4-triazole-3-thiols.

Thermodynamic Dynamics and Analytical Resolution of Thione-Thiol Tautomerism in 1,2,4-Triazole-3-Thiols: A Technical Blueprint for Drug Development

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the design of antimicrobial, anti-inflammatory, and anticancer agents. A critical, yet often undermanaged, variable in the development of these compounds is their ability to undergo thione-thiol tautomerism—a dynamic, solvent-dependent proton transfer between the nitrogen and exocyclic sulfur atoms. Because the tautomeric state dictates the molecule's polarity, solubility, and receptor-binding geometry, failing to analytically resolve and control this equilibrium can lead to erratic pharmacokinetic profiles and late-stage drug failures. This guide provides a rigorous framework for understanding the thermodynamic drivers of this tautomerism and establishes self-validating analytical protocols to definitively discriminate between the thione and thiol forms.

Mechanistic Causality & Thermodynamic Drivers

The tautomeric equilibrium of 1,2,4-triazole-3-thiols is governed by the relative thermodynamic stability of the C=S (thione) versus the C–SH (thiol) bonds under specific microenvironmental conditions.

-

Electronic and Structural Causality: Density Functional Theory (DFT) calculations—frequently executed at the B3LYP/6-311++G(d,p) level—demonstrate that the thione tautomer is the global thermodynamic minimum in both the gas phase and polar solvents[1]. The causality behind this stability lies in the delocalization of the nitrogen lone pairs into the triazole ring, coupled with the lower electronegativity and higher polarizability of sulfur compared to oxygen, which favors the C=S double bond character[2].

-

Solvent-Driven Shifts: In the solid state and highly polar solvents (e.g., DMSO, water), the thione form dominates due to its higher dipole moment and capacity to form robust intermolecular hydrogen-bonding networks[2]. Conversely, non-polar environments or gas-phase conditions may incrementally stabilize the thiol form, highlighting the necessity of context-aware analytical testing[3].

Self-Validating Analytical Workflows

To ensure scientific integrity during drug characterization, isolated analytical techniques are insufficient. The following protocols are designed as self-validating systems , utilizing orthogonal checks to eliminate structural artifacts.

Protocol 1: Orthogonal NMR & FT-IR Validation

Objective: Confirm the dominant tautomer in polar solution and solid-state.

-

Step 1: Sample Preparation in Polar Matrix. Dissolve 5–10 mg of the 1,2,4-triazole derivative in 0.5 mL of anhydrous DMSO-d6.

-

Causality: DMSO is a highly polar, hydrogen-bond accepting solvent that mimics physiological polarity and thermodynamically traps the thione tautomer[1].

-

-

Step 2: Primary 1H NMR Acquisition. Acquire the spectrum at 298 K. Look for a highly deshielded singlet in the 13.0–14.0 ppm range, indicative of the thione N-H proton, rather than an S-H proton which would appear upfield at 1.1–1.4 ppm[4].

-

Step 3: Self-Validation (D₂O Exchange). Add 10 μL of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum.

-

Causality: The immediate disappearance of the 13.0–14.0 ppm signal confirms the peak belongs to a labile, heteroatom-bound proton (N-H), definitively validating the tautomeric assignment and ruling out non-exchangeable structural isomers.

-

-

Step 4: Solid-State FT-IR Cross-Check. Prepare a KBr pellet of the solid compound and scan from 4000 to 400 cm⁻¹.

-

Causality: If the thione form is preserved in the solid state, a distinct C=S stretching vibration must appear between 1265–1350 cm⁻¹, with a complete absence of the S-H stretch at 2500–2736 cm⁻¹.

-

Protocol 2: High-Resolution HPLC-ESI-TOF-MS Discrimination

Objective: Chromatographically resolve tautomers and validate via gas-phase fragmentation.

-

Step 1: Chromatographic Separation. Inject the analyte onto a reversed-phase C18 column using an isocratic methanol/water elution profile.

-

Causality: The thione form possesses a significantly higher dipole moment than the thiol form. On a hydrophobic C18 stationary phase, the more polar thione tautomer interacts less with the sorbent and elutes earlier, allowing physical resolution of the equilibrium mixture[5].

-

-

Step 2: Mass Detection. Analyze via ESI-TOF-MS in positive ion mode to identify the exact mass of the tautomeric peaks[4].

-

Step 3: Self-Validation (In-Source CID). Apply collision-induced dissociation (CID) to the separated peaks.

-

Causality: Thione and thiol forms yield distinct gas-phase fragmentation patterns due to the differing bond dissociation energies of C=S vs. C-S. Cross-referencing the retention time with unique CID MS/MS spectra ensures the separated peaks are true tautomers rather than degradation products[4].

-

Caption: Workflow for self-validating tautomeric discrimination.

Strategic Implications in Drug Development (Target Binding)

The tautomeric state of 1,2,4-triazoles directly dictates their pharmacological efficacy. A prime example is the development of inhibitors against Metallo-β-Lactamases (MBLs)—enzymes responsible for multidrug-resistant bacterial infections.

When designing MBL inhibitors, the thione form acts as a highly specific, bidentate pharmacophore. The exocyclic sulfur atom coordinates directly with the active-site zinc ions, while the adjacent N-H group acts as a critical hydrogen bond donor to active-site carboxylate residues[6]. If the local lipophilicity of the receptor pocket forces a shift to the thiol tautomer, the N-H donor is lost (converting to an N=C acceptor), and the optimal binding geometry collapses, drastically reducing the drug's inhibitory affinity[6].

Caption: Pharmacological pathway of thione-mediated metalloenzyme inhibition.

Quantitative Spectroscopic Markers

The following table summarizes the critical quantitative data required to discriminate between the two tautomeric forms across multiple analytical modalities:

| Analytical Modality | Thione Tautomer Marker | Thiol Tautomer Marker | Physical Causality |

| 1H NMR (DMSO-d6) | 13.0 – 14.0 ppm (N-H) | 1.1 – 1.4 ppm (S-H) | Deshielding of the proton bound to the highly electronegative nitrogen vs. sulfur[4]. |

| 13C NMR | 165.0 – 169.1 ppm (C=S) | ~150.0 – 155.0 ppm (C-S) | The C=S double bond character reduces electron density around the carbon nucleus[4]. |

| FT-IR | 1265 – 1350 cm⁻¹ (C=S stretch) | 2500 – 2736 cm⁻¹ (S-H stretch) | Vibrational frequency shifts driven by bond order and atomic mass differences. |

| UV-Vis | 300 – 400 nm (n-π* transition) | < 300 nm (π-π* transition) | The C=S group possesses non-bonding electrons (n) requiring lower excitation energy[7]. |

References

-

Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Source: jocpr.com URL: 5

-

Title: Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl) Source: nih.gov URL: 1

-

Title: Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: researchgate.net URL: 4

-

Title: Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives Source: researchgate.net URL: 2

-

Title: 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases Source: mdpi.com URL: 6

-

Title: Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule Source: researchgate.net URL: 7

-

Title: 1H-1,2,4-triazole-5(4H) Source: najah.edu URL: 3

-

Title: NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS Source: ncl.res.in URL:

Sources

- 1. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. staff.najah.edu [staff.najah.edu]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Review of the biological activities of 1,2,4-triazole derivatives.

Review of the Biological Activities of 1,2,4-Triazole Derivatives

Executive Summary: The Privileged Scaffold

The 1,2,4-triazole ring (

This guide dissects the biological utility of 1,2,4-triazoles, moving beyond surface-level descriptions to explore the mechanistic causality of their antifungal and anticancer activities. It provides reproducible synthetic pathways and standardized bioassay protocols to support immediate experimental application.

Synthetic Architecture

To evaluate biological activity, one must first access the chemical space. While modern methods exist, the Pellizzari Reaction remains the most robust protocol for generating the 3,5-disubstituted-1,2,4-triazole core required for high-affinity binding.

Validated Synthetic Workflow (Pellizzari Variation)

The following workflow describes the condensation of an amide with an acyl hydrazide. This route is preferred for its atom economy and the ability to introduce diverse substituents at the C3 and C5 positions early in the synthesis.

Figure 1: Step-wise synthesis of 3,5-disubstituted-1,2,4-triazoles via the Pellizzari reaction.

Antifungal Activity: The Gold Standard

The dominance of 1,2,4-triazoles in antifungal therapy (e.g., Fluconazole, Voriconazole) is not accidental; it is a result of precise molecular engineering targeting the fungal cell membrane.

Mechanism of Action: CYP51 Inhibition

The primary target is Lanosterol 14

-

Causality: The

nitrogen of the triazole ring coordinates with the heme iron ( -

Result: This blocks the binding of oxygen and the substrate (lanosterol), preventing the removal of the 14

-methyl group. -

Downstream Effect: This leads to the depletion of ergosterol (essential for membrane fluidity) and the accumulation of toxic 14

-methylated sterols (e.g., lanosterol, 14

Figure 2: Disruption of the Ergosterol Biosynthesis Pathway by 1,2,4-Triazoles.

Protocol: CLSI Broth Microdilution (M27-A3)

To validate antifungal activity, one must adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4] Ad-hoc assays often yield irreproducible MIC (Minimum Inhibitory Concentration) values.

Reagents:

-

Medium: RPMI 1640 (with glutamine, without bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).

-

Inoculum: Candida albicans (ATCC 90028).[5]

Step-by-Step Protocol:

-

Stock Preparation: Dissolve the triazole derivative in DMSO. Prepare a

stock series (e.g., 6400 to 12.5 -

Dilution: Dilute stocks 1:100 into RPMI 1640 medium.

-

Inoculum Adjustment:

-

Pick 5 colonies from a 24-hour culture.

-

Suspend in saline to reach 0.5 McFarland standard (

CFU/mL). -

Critical Step: Dilute this suspension 1:2000 in RPMI 1640 to achieve a final test concentration of

CFU/mL .

-

-

Plating: Add 100

L of diluted drug and 100 -

Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Cryptococcus).

-

Readout: The MIC is the lowest concentration showing prominent growth inhibition (

) compared to the drug-free control.[3]

Anticancer Activity: The Frontier

Beyond fungi, 1,2,4-triazoles are potent aromatase and kinase inhibitors. The drug Letrozole is the prime example, treating estrogen-dependent breast cancer by inhibiting the aromatase enzyme (CYP19A1).

Key Targets & Mechanisms

| Target | Mechanism of Action | Representative Drug/Lead |

| Aromatase (CYP19A1) | Triazole N4 binds heme iron of aromatase, preventing conversion of androgens to estrogens. | Letrozole , Anastrozole |

| EGFR (Kinase) | Competitive inhibition at the ATP-binding site of the Epidermal Growth Factor Receptor. | Hybrid 1,2,3/1,2,4-triazoles [1] |

| Tubulin | Binds to the colchicine site, inhibiting polymerization and causing G2/M cell cycle arrest. | Combretastatin-Triazole analogs |

Protocol: MTT Cytotoxicity Assay

To assess anticancer potential, the MTT assay measures metabolic activity as a proxy for cell viability.

Self-Validating System:

-

Control: Untreated cells (100% viability).

-

Blank: Medium without cells (0% baseline).

-

Positive Control: Doxorubicin or Cisplatin.

Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add triazole derivatives (dissolved in DMSO, final DMSO < 0.1%) at graded concentrations (e.g., 0.1 to 100

M). Incubate for 48-72h. -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. -

Incubation: Incubate for 4 hours at 37°C. Viable mitochondria reduce yellow MTT to purple formazan.

-

Solubilization: Aspirate medium carefully. Add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation:

is calculated using non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Insights

Designing a potent 1,2,4-triazole requires adherence to specific SAR rules derived from decades of data:

-

The N1 Position: Substituents here (often alkyl chains or solubilizing groups) dictate pharmacokinetics and solubility. In Letrozole, the nitrile-containing benzyl group at N1 is crucial for metabolic stability.

-

The N4 Nitrogen: This is the warhead . It must remain unhindered to coordinate with metal centers (Fe, Zn) in enzymes like CYP51 or Carbonic Anhydrase.

-

C3 and C5 Positions:

-

Lipophilicity: Aromatic rings (phenyl, pyridine) here enhance membrane permeability.

-

Halogenation: Adding Fluorine or Chlorine to the phenyl rings at C3/C5 (as seen in Fluconazole) increases metabolic stability and affinity for the hydrophobic pocket of the target enzyme.

-

References

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents (2022-2025) . Archiv der Pharmazie. [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27) . Clinical and Laboratory Standards Institute (CLSI). [Link][3][4]

-

Novel 1,2,4-Triazoles as Antifungal Agents . PMC (NIH). [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents . BMC Chemistry. [Link]

-

Synthesis of 1H-1,2,4-triazoles . Organic Chemistry Portal. [Link]

Sources

Physical and chemical properties of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.

Primary CAS: 13373-10-9 Molecular Formula: C₉H₁₀N₄S Molecular Weight: 206.27 g/mol [1]

Executive Summary

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is a versatile heterocyclic scaffold characterized by its dual nucleophilic centers (amino and thiol groups) and a lipophilic benzyl tail. It serves as a critical intermediate in the synthesis of fused heterocyclic systems (such as triazolo-thiadiazoles) with potent pharmacological profiles, including antimicrobial and anti-inflammatory activities. Beyond medicinal chemistry, the compound exhibits significant utility in materials science as a corrosion inhibitor for copper and mild steel in acidic media, leveraging its ability to form stable coordination complexes with metal ions via its nitrogen and sulfur donors.

Molecular Architecture & Tautomerism

The reactivity of this compound is defined by its ability to exist in a tautomeric equilibrium between the thiol and thione forms. While the thiol form (-SH) allows for S-alkylation, the thione form (NH=C=S) is often predominant in the solid state and responsible for specific binding modes in metal complexation.

Tautomeric Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium and the resulting reactive sites available for derivatization.

Figure 1: Tautomeric equilibrium between thiol and thione forms, dictating the compound's dual reactivity profile.

Physicochemical Profile

The following data aggregates experimental values from spectroscopic and physical characterization studies.

| Property | Value / Characteristic | Context/Relevance |

| Appearance | White to off-white crystalline solid | Purity indicator; discoloration suggests oxidation of -SH. |

| Melting Point | 207 – 209 °C | Sharp range indicates high purity; decomposition often occurs >215 °C. |

| Solubility | DMSO, Ethanol, DMF (High); Water (Low: ~25 µg/mL) | Lipophilic benzyl group limits aqueous solubility; requires polar organic solvents for synthesis. |

| pKa (Thiol) | ~6.5 - 7.5 (Estimated) | Acidity of the -SH group facilitates deprotonation by weak bases (e.g., K₂CO₃). |

| IR Spectrum | 3337 cm⁻¹ (NH), 2350 cm⁻¹ (SH), 1620 cm⁻¹ (C=N) | Presence of SH peak (2350) confirms thiol tautomer; C=N confirms triazole ring. |

| ¹H NMR (DMSO-d₆) | δ 5.01 (s, 2H, NH₂), 13.01 (s, 1H, SH), 5.41 (s, CH₂) | Diagnostic singlets for amino and thiol protons are critical for structure verification. |

Synthetic Protocol

The synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is a self-validating cyclization process starting from phenylacetic acid hydrazide. The reaction proceeds through a potassium dithiocarbazinate intermediate, which is then cyclized using hydrazine hydrate.[2][3][4]

Step-by-Step Methodology

Reagents:

-

Phenylacetic acid hydrazide (1.0 eq)

-

Carbon disulfide (CS₂) (1.5 eq)

-

Potassium hydroxide (KOH) (1.5 eq)

-

Hydrazine hydrate (99%) (2.0 eq)

-

Ethanol (Solvent)

Protocol:

-

Salt Formation: Dissolve phenylacetic acid hydrazide in an ethanolic KOH solution. Cool to 0–5 °C in an ice bath.

-

Dithiocarbazinate Synthesis: Add CS₂ dropwise with constant stirring. The solution will turn yellow/orange. Stir at room temperature for 12–16 hours.

-

Precipitation: Dilute with anhydrous ether to precipitate the potassium dithiocarbazinate salt. Filter and dry the salt (do not heat).[4]

-

Cyclization: Suspend the potassium salt in water (or hydrazine hydrate solution).[2][3] Reflux for 3–5 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization is proceeding.

-

Isolation: Cool the reaction mixture. Acidify with conc. HCl to pH 3–4. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to achieve the target melting point (207–209 °C).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from hydrazide precursor to the final triazole-thiol scaffold.

Chemical Reactivity & Applications

Reactivity Profile

The compound possesses two primary nucleophilic sites: the primary amine (-NH₂) at position 4 and the thiol (-SH) at position 3.

-

Schiff Base Formation: The N-amino group reacts with aromatic aldehydes to form Schiff bases (azomethines), which are often more biologically active than the parent compound.

-

S-Alkylation: The thiol group reacts with alkyl halides (e.g., phenacyl bromide) to form thioethers.

-

Fused Ring Synthesis: Reaction with carboxylic acids or cyclizing agents (e.g., POCl₃) yields fused systems like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles.

Application: Corrosion Inhibition

The scaffold acts as a mixed-type corrosion inhibitor for mild steel and copper in acidic media (HCl, H₂SO₄).

-

Mechanism: The sulfur and nitrogen atoms possess lone pairs that facilitate chemisorption onto the metal surface.

-

Efficiency: Analogous compounds (phenyl/methyl derivatives) show >90% inhibition efficiency at 10⁻³ M concentrations due to the formation of a protective film that blocks active corrosion sites.

Application: Biological Activity[2][4][5][6]

-

Antibacterial: Derivatives functionalized at the amino group (Schiff bases) exhibit significant activity against Gram-negative bacteria (E. coli, P. aeruginosa) by disrupting cell wall synthesis.

-

Antifungal: The triazole core is a pharmacophore common in ergosterol synthesis inhibitors.

Figure 3: Functionalization pathways leading to pharmacological and industrial applications.

References

-

PubChem. (2025).[5][6] 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (CID 767235). National Library of Medicine. [Link]

-

Al-Soud, Y. A., et al. (2010). Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl-4H-[1,2,4]-triazole-3-thiol. Jordan Journal of Chemistry. [Link]

-

Kahveci, B., et al. (2006). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 11(6), 469-477.[7] (Confirming synthesis protocol and spectral data). [Link]

Sources

- 1. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | 13373-10-9 [sigmaaldrich.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. nepjol.info [nepjol.info]

- 5. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C9H10N4S | CID 767235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 97 22706-11-2 [sigmaaldrich.com]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 1,2,4-Triazole-3-Thiol Derivatives: A Comprehensive Review

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a thiol group at the 3-position of this heterocyclic system often enhances its pharmacological profile, making the synthesis of 1,2,4-triazole-3-thiol and its derivatives a subject of significant interest for researchers in drug discovery and development. This technical guide provides an in-depth exploration of the primary synthetic routes to this important class of compounds, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory application.

The Workhorse of 1,2,4-Triazole-3-Thiol Synthesis: The Thiosemicarbazide Cyclization Route

The most prevalent and versatile method for the synthesis of 1,2,4-triazole-3-thiol derivatives is the cyclization of appropriately substituted thiosemicarbazides.[4][5] This strategy is broadly applicable and can be adapted to generate a diverse range of products by varying the starting materials. The general approach involves two key stages: the formation of an acyl or aroyl thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.

Mechanism of Base-Catalyzed Cyclization

The cyclization of an N-acyl/aroylthiosemicarbazide in the presence of a base, such as sodium hydroxide or potassium hydroxide, proceeds through a well-established mechanism. The base initially deprotonates one of the nitrogen atoms of the thiosemicarbazide, which then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step to yield the stable 1,2,4-triazole-3-thiol ring.[6]

Caption: Mechanism of base-catalyzed cyclization of acylthiosemicarbazides.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol details a common procedure for the synthesis of a 4-amino-substituted 1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.[7][8]

Step 1: Synthesis of Benzoic Acid Hydrazide

-

To a solution of methyl benzoate (0.1 mol) in absolute ethanol, add hydrazine hydrate (0.3 mol).

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate out.

-

Filter the solid, wash with cold ethanol, and dry to obtain benzoic acid hydrazide.

Step 2: Synthesis of Potassium Dithiocarbazinate

-

Dissolve benzoic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol.

-

Cool the solution in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

The potassium dithiocarbazinate salt will precipitate. Filter the solid, wash with ether, and dry.

Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Reflux a mixture of the potassium dithiocarbazinate salt (0.1 mol) and an excess of hydrazine hydrate (0.2 mol) in water for 3-4 hours.

-

During the reaction, hydrogen sulfide gas will be evolved.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

-

The white precipitate of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is filtered, washed with cold water, and recrystallized from ethanol.[8]

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | M.P. (°C) |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Furan-2-carboxylic acid hydrazide | CS₂, KOH, N₂H₄·H₂O | Ethanol, Water | 4-6 h | 45 | 202-203 |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Phenylacetic acid hydrazide | CS₂, KOH, N₂H₄·H₂O | Ethanol, Water | 4-6 h | - | - |

| 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | Quinoline-2-carboxylic acid | Successive reactions | - | - | - | - |

Table 1: Examples of Synthesized 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols. [9][10]

Alternative Synthetic Strategies

While the thiosemicarbazide route is dominant, several other effective methods have been developed for the synthesis of 1,2,4-triazole-3-thiol derivatives.

Direct Reaction of Thiosemicarbazides with Carboxylic Acids using Polyphosphate Ester (PPE)

A more direct approach involves the one-pot reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE).[4][11] This method circumvents the need for pre-activation of the carboxylic acid. The synthesis is typically a two-step process within a single pot: acylation of the thiosemicarbazide followed by cyclodehydration upon treatment with an aqueous alkali solution.[4][12]

Experimental Protocol: PPE-Mediated Synthesis

-

Thoroughly mix the carboxylic acid (1 eq) and thiosemicarbazide (1 eq) in a reaction vessel.

-

Add chloroform and PPE.

-

Heat the mixture at a specified temperature (e.g., 90 °C) for several hours.

-

After cooling, treat the reaction mixture with an aqueous alkali solution (e.g., KOH) to induce cyclization.

-

Acidify the solution to precipitate the 1,2,4-triazole-3-thiol product.

Synthesis from Thiocarbohydrazide

Thiocarbohydrazide serves as a useful precursor for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles.[13] The reaction of thiocarbohydrazide with carboxylic acids or their derivatives leads to the formation of the triazole ring. This method is particularly valuable for accessing derivatives with a free amino group at the 4-position.

Caption: Synthesis of 4-amino-1,2,4-triazole-3-thiols from thiocarbohydrazide.

Thiol-Thione Tautomerism: A Key Structural Feature

It is crucial for researchers to recognize that 1,2,4-triazole-3-thiol derivatives can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of the substituents on the triazole ring. Spectroscopic evidence, particularly the absence of a characteristic S-H stretching band in the IR spectrum (around 2500-2600 cm⁻¹) and the presence of a C=S stretching band, often indicates that the thione form is predominant in the solid state.[6]

Purification and Characterization

The purification of 1,2,4-triazole-3-thiol derivatives is typically achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[9] The purity of the synthesized compounds should be ascertained by thin-layer chromatography (TLC). The structural elucidation is confirmed using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=N, and C=S.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms in the molecule, confirming the ring structure and the nature of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

The synthesis of 1,2,4-triazole-3-thiol derivatives is a well-established field with a variety of reliable synthetic methodologies. The cyclization of thiosemicarbazides remains the most versatile and widely used approach, offering access to a vast chemical space. Alternative methods, such as the use of polyphosphate ester and starting from thiocarbohydrazide, provide valuable options for specific synthetic targets. A thorough understanding of the reaction mechanisms, experimental conditions, and the inherent tautomerism of these compounds is essential for the successful design and synthesis of novel 1,2,4-triazole-3-thiol derivatives with potential applications in drug discovery and development.

References

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). [Source not further specified]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). MDPI. [Link]

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). [Source not further specified]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PMC. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PubMed. [Link]

- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). [Source not further specified].

-

One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2021, September 22). ACS Omega. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

-

Two decades of the synthesis of mono- and bis-aminomercapto[1][4][11]triazoles. (2020, July 1). [Source not further specified].

-

A common route to the synthesis of 1,3,4-oxadiazole -2-thione and 1,2,4-triazole -3-thiols derivatives of trioses and pentoses as models for acyclic C-nucleosides. (n.d.). Semantic Scholar. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). PMC. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU. (n.d.). UTAR Institutional Repository. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004, March 31). MDPI. [Link]

-

Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. (n.d.). SciSpace. [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

- The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021, March 15). [Source not further specified].

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo. [Link]

-

Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024, June 24). PubMed. [Link]

-

nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. (2023, August 31). University of Babylon Private CDN. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. [Link]

- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). [Source not further specified].

-

Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione. (n.d.). Academia.edu. [Link]

-

(PDF) Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides. (2026, February 24). ResearchGate. [Link]

- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). [Source not further specified].

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. [Link]

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025, January 16). [Source not further specified].

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace. [Link]-triazoles-a-review-2pl4zl5m1c)

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. nepjol.info [nepjol.info]

- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]

The 1,2,4-Triazole Architect: A Technical Guide to Privileged Scaffold Engineering

Executive Summary

This technical guide explores the 1,2,4-triazole ring as a "privileged scaffold" in modern drug discovery. Unlike the 1,2,3-triazole (often limited to "click" chemistry linkers), the 1,2,4-isomer serves as a robust pharmacophore, functioning as a bioisostere for amides and esters while offering superior metabolic stability. This guide details the physicochemical rationale, synthetic methodologies, and validated biological mechanisms required to deploy this scaffold effectively in medicinal chemistry campaigns.

Part 1: The Medicinal Chemistry Rationale

The Bioisosteric Advantage

The 1,2,4-triazole is not merely a linker; it is a functional mimic.[1] Its planar geometry and dipole moment allow it to substitute for the amide bond (–CONH–) in peptide mimetics without susceptibility to proteolytic cleavage.

-

H-Bonding Profile: The scaffold contains both Hydrogen Bond Donors (HBD) and Acceptors (HBA). The N1-H (in 1H-tautomers) acts as a donor, while N2 and N4 act as acceptors.

-

Dipole Alignment: The 1,2,4-triazole possesses a high dipole moment (~5.0 D), comparable to the amide bond (~3.7 D), allowing it to maintain critical electrostatic interactions within a binding pocket.

-

Metabolic Shielding: Unlike amides, which are prone to hydrolysis by amidases, or esters cleaved by esterases, the 1,2,4-triazole ring is resistant to hydrolytic enzymes. This property was pivotal in the development of Alprazolam , where the triazole ring fused to the benzodiazepine core prevented oxidative metabolism seen in precursor drugs like diazepam.

Tautomerism and Binding Modes

The scaffold exists in equilibrium between two tautomeric forms: 1H and 4H .

-

1H-form: Predominant in solution and solid state for unsubstituted triazoles.

-

4H-form: Often stabilized when coordinated to metals (e.g., Heme iron in CYP51), making it the "active" species in metalloenzyme inhibition.

Part 2: Synthetic Architectures

Constructing the 1,2,4-triazole requires specific condensation strategies. Unlike the copper-catalyzed 1,2,3-triazole synthesis, 1,2,4-triazoles are typically formed via the Pellizzari or Einhorn-Brunner reactions.

Strategic Synthesis Workflow

The following diagram illustrates the primary retrosynthetic disconnections for accessing 3,5-disubstituted-1,2,4-triazoles.

Caption: The Pellizzari reaction pathway involves the nucleophilic attack of a hydrazide on a nitrile/imidate, followed by high-temperature cyclodehydration.

Part 3: Therapeutic Case Studies & Mechanisms

Antifungal Mechanism: The CYP51 Lock

The most commercially successful application of the 1,2,4-triazole is in antifungal azoles (e.g., Fluconazole, Voriconazole).

-

Mechanism: The N4 nitrogen of the triazole ring coordinates axially with the Heme Iron (Fe) in the enzyme's active site.[2] This blocks the binding of oxygen, preventing the demethylation of lanosterol, a precursor to ergosterol (essential for fungal cell membranes).

Oncology: Aromatase Inhibition

In breast cancer therapy (e.g., Letrozole), the 1,2,4-triazole coordinates with the heme iron of the Aromatase enzyme (CYP19A1), preventing the conversion of androgens to estrogens.

Caption: Mechanistic inhibition of CYP51.[2] The Triazole N4-Iron coordination creates a steric blockade, preventing substrate oxidation.

Part 4: Experimental Protocols

Protocol: Synthesis of 3,5-Diaryl-1,2,4-Triazole

Methodology: Modified Pellizzari Reaction via Imidate. Objective: Synthesize a 3,5-disubstituted triazole library member.

Reagents:

-

Benzonitrile derivative (1.0 equiv)

-

Benzhydrazide derivative (1.0 equiv)

-

Sodium Ethoxide (NaOEt) (1.5 equiv)

-

Ethanol (Anhydrous)

Step-by-Step Procedure:

-

Imidate Formation: Dissolve the nitrile (10 mmol) in anhydrous ethanol (20 mL). Bubble dry HCl gas through the solution at 0°C for 30 mins. Stir at room temperature (RT) for 12h. Precipitate with ether to isolate the imidate ester hydrochloride.

-

Free Base Liberation: Neutralize the imidate salt with saturated NaHCO₃ and extract with DCM. Dry organic layer and concentrate.

-

Condensation: Dissolve the free imidate (10 mmol) and benzhydrazide (10 mmol) in ethanol (30 mL).

-

Cyclization: Add NaOEt (15 mmol) to the mixture. Reflux at 80°C for 6-12 hours.

-

Self-Validating Control: Monitor reaction via TLC (Mobile phase: 5% MeOH in DCM). The hydrazide spot should disappear, and a new fluorescent spot (triazole) should appear.

-

-

Work-up: Evaporate ethanol under reduced pressure. Resuspend residue in ice water (50 mL) and acidify to pH 5 with dilute HCl.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

Characterization Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the NH2 protons (4.0-5.0 ppm) and the presence of a broad NH singlet (13.0-14.5 ppm) corresponding to the triazole ring proton.

-

Melting Point: Sharp range (±2°C) indicates high purity.

Comparative Data: Triazole Drugs

| Drug | Indication | Target | Key Triazole Role |

| Fluconazole | Antifungal | CYP51 | Heme coordination (N4); High water solubility. |

| Letrozole | Breast Cancer | Aromatase | Heme coordination; Reversible competitive inhibition. |

| Alprazolam | Anxiety | GABA-A | Fused ring system; Prevents oxidative metabolism. |

| Sitagliptin | Diabetes | DPP-4 | Contains a 1,2,4-triazole fused ring; Increases potency/selectivity. |

References

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Journal of Medicinal Chemistry. (2024). Link

-

Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. (2026).[4] Link

-

Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Chemical Communications. (2021). Link

-

Novel 1,2,4-Triazole Derivatives as Antifungal Agents. Pharmaceutical Chemistry Journal. (2024). Link

-

Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Derivatives. Molecules. (2024). Link

Sources

Methodological & Application

Step-by-step synthesis of 4-benzyl-4H-1,2,4-triazole-3-thiol.

An Application Note for the Synthesis of 4-benzyl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The functionalization of this heterocyclic system, particularly with thiol and substituted amine moieties, allows for the development of novel compounds with enhanced biological efficacy. 4-benzyl-4H-1,2,4-triazole-3-thiol is a key intermediate, providing a versatile platform for further molecular elaboration in drug discovery programs.

This application note provides a detailed, two-step protocol for the synthesis of 4-benzyl-4H-1,2,4-triazole-3-thiol. The synthesis proceeds through the formation of an acylthiosemicarbazide intermediate from the reaction of formic hydrazide and benzyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization. This method is robust, relying on readily available starting materials and established chemical transformations.[3][4]

Overall Reaction Scheme

The synthesis is a two-step process:

-

Formation of the Thiosemicarbazide Intermediate: Reaction of formic hydrazide with benzyl isothiocyanate to yield 1-formyl-4-benzyl-thiosemicarbazide.

-

Cyclization to the Triazole: Base-catalyzed intramolecular dehydrative cyclization of the intermediate to form the final product, 4-benzyl-4H-1,2,4-triazole-3-thiol.

Caption: Synthetic pathway for 4-benzyl-4H-1,2,4-triazole-3-thiol.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Formic hydrazide (HCO-NHNH₂) | Round-bottom flasks (100 mL, 250 mL) |

| Benzyl isothiocyanate (C₆H₅CH₂NCS) | Reflux condenser |

| Absolute Ethanol | Magnetic stirrer and stir bars |

| Sodium Hydroxide (NaOH) | Heating mantle |

| Concentrated Hydrochloric Acid (HCl) | Beakers and graduated cylinders |

| Distilled Water | Buchner funnel and filter paper |

| Diethyl Ether | pH indicator strips or pH meter |

| Anhydrous Magnesium Sulfate (MgSO₄) | Thin-Layer Chromatography (TLC) plates |

| TLC Solvent System (e.g., Ethyl acetate/Hexane) | Rotary evaporator |

| Melting point apparatus |

Experimental Protocols

Part A: Synthesis of 1-Formyl-4-benzyl-thiosemicarbazide (Intermediate)

Rationale: This step involves the nucleophilic addition of the terminal nitrogen of formic hydrazide to the electrophilic carbon of the isothiocyanate group in benzyl isothiocyanate. Ethanol is an effective solvent as it readily dissolves the reactants and is suitable for heating under reflux to drive the reaction to completion.

Step-by-Step Procedure:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

In the flask, dissolve formic hydrazide (0.05 mol) in 50 mL of absolute ethanol.

-

To this solution, add benzyl isothiocyanate (0.05 mol) dropwise with continuous stirring.[3]

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated white solid by suction filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product, 1-formyl-4-benzyl-thiosemicarbazide, in a vacuum oven. The product can be used in the next step without further purification.

Part B: Synthesis of 4-benzyl-4H-1,2,4-triazole-3-thiol

Rationale: The cyclization of the thiosemicarbazide intermediate is achieved through intramolecular condensation in a basic medium.[4][5][6] The sodium hydroxide solution facilitates the deprotonation and subsequent nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable 1,2,4-triazole ring. Acidification of the reaction mixture is crucial in the final step to protonate the thiol group, causing the product to precipitate out of the aqueous solution.

Step-by-Step Procedure:

-

Place the dried 1-formyl-4-benzyl-thiosemicarbazide (0.04 mol) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add 80 mL of a 2 M aqueous sodium hydroxide solution (an 8% solution is also commonly used).[7]

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will dissolve as the reaction progresses.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 5-6. A precipitate will form.

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by suction filtration and wash thoroughly with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain pure 4-benzyl-4H-1,2,4-triazole-3-thiol.

-

Dry the purified product under vacuum.

Workflow Visualization

Caption: Experimental workflow for the synthesis of 4-benzyl-4H-1,2,4-triazole-3-thiol.

Characterization Data

The final product should be characterized to confirm its identity and purity. The expected data, based on analogous structures reported in the literature, are summarized below.[8][9]

| Test | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound; should be a sharp range |

| FT-IR (cm⁻¹) | ~3100 (N-H stretch), ~2550 (S-H stretch, often weak), ~1600 (C=N stretch), ~1300 (C=S stretch) |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.8 (s, 1H, SH), ~8.5 (s, 1H, triazole C-H), ~7.3 (m, 5H, Ar-H), ~5.4 (s, 2H, CH₂) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~145 (Triazole C-H), ~136 (Ar C-ipso), ~128.5 (Ar C-ortho), ~127.8 (Ar C-para), ~127.5 (Ar C-meta), ~48 (CH₂) |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of intermediate (Part A) | Incomplete reaction. | Ensure reagents are pure and dry. Increase reflux time. |

| Loss during work-up. | Ensure sufficient cooling to maximize precipitation. Use minimal cold solvent for washing. | |

| Reaction fails to cyclize (Part B) | Insufficient base concentration or temperature. | Confirm the concentration of the NaOH solution. Ensure the mixture is refluxing properly. |

| Product does not precipitate upon acidification | Product is soluble in the final solution. | Extract the product with an organic solvent like ethyl acetate after acidification. |

| Over-acidification. | Check pH carefully. Adjust back to pH 5-6 if necessary. | |

| Final product is impure | Incomplete reaction or side products. | Monitor reaction closely with TLC. Ensure thorough washing of the crude product. Perform recrystallization carefully, potentially using a different solvent system. |

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzyl isothiocyanate is a lachrymator and irritant; handle with care.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme caution.

-

Avoid inhaling fumes from solvents and reagents.

References

-

Journal of Heterocyclic Chemistry. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Available from: [Link]

-

RSC Advances. Two decades of the synthesis of mono- and bis-aminomercapto[1][10][11]triazoles. Available from: [Link]

-

Acta Poloniae Pharmaceutica. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Available from: [Link]

-

MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Available from: [Link]

-

ResearchGate. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF. Available from: [Link]

-

PubMed. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. Available from: [Link]

- International Journal of ChemTech Research. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available from: https://sphinxsai.com/2013/vol5_no5/2_(1999-2003)%20cpt.pdf

-

PMC. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Available from: [Link]

-

ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link]

-

ResearchGate. (PDF) (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. Available from: [Link]

-

MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

Semantic Scholar. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]

-

Academia.edu. Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl- 4H-[1][10][11]-triazole-3-thiol. Available from: [Link]

-

Authorea. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

-

Organic Syntheses. 1-Formyl-3-thiosemicarbazide. Available from: [Link]

-

PMC. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Available from: [Link]

-

Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. Available from: [Link]

-

Scientific Research Publishing. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]

-

ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

PMC. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Available from: [Link]

-

RJPN. Synthesis and Characterization of Novel thiocarbohydrazide Derivatives of Disubstituted N,N-Dimethylaminomaleimides. Available from: [Link]

-

PMC. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

Sources

- 1. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]

- 2. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Cyclization of Thiosemicarbazides to 1,2,4-Triazoles

Introduction & Mechanistic Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antifungal, antiviral, and anticancer agents (1)[1]. One of the most robust, scalable, and atom-economical methods for synthesizing 5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones is the intramolecular cyclization of 1-acylthiosemicarbazides (2)[2].